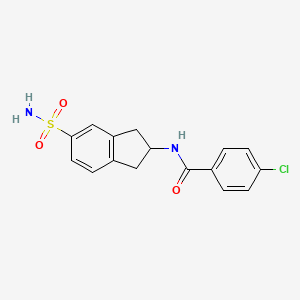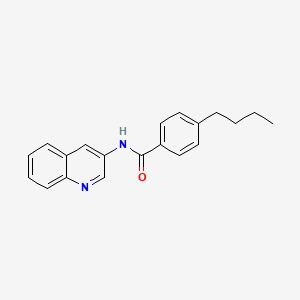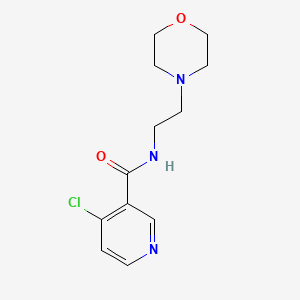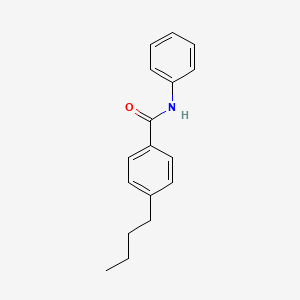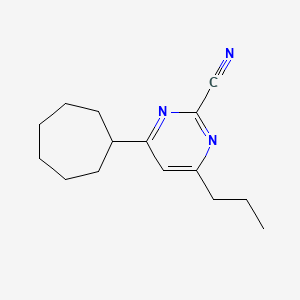
4-Chloro-N-(3-morpholinopropyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-(3-morpholinopropyl)nicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acid (vitamin B3). Nicotinamide derivatives have been extensively studied for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties . The incorporation of a morpholine ring and a chloro substituent in the nicotinamide structure enhances its pharmacological profile, making it a compound of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-morpholinopropyl)nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with nicotinic acid, which is converted to nicotinoyl chloride using thionyl chloride.
Amidation: The nicotinoyl chloride is then reacted with 3-morpholinopropylamine to form N-(3-morpholinopropyl)nicotinamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-(3-morpholinopropyl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and 3-morpholinopropylamine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution: Various substituted nicotinamide derivatives.
Oxidation: Oxidized forms of the nicotinamide ring.
Reduction: Reduced forms of the nicotinamide ring.
Hydrolysis: Nicotinic acid and 3-morpholinopropylamine.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-(3-morpholinopropyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and potential anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-(3-morpholinopropyl)nicotinamide involves its interaction with various molecular targets:
Enzyme Inhibition: It may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
Receptor Binding: The compound can bind to certain receptors, modulating inflammatory pathways and reducing inflammation.
DNA Interaction: It may interact with DNA, leading to potential anticancer effects by inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Uniqueness
4-Chloro-N-(3-morpholinopropyl)nicotinamide is unique due to the presence of the morpholine ring, which enhances its solubility and pharmacokinetic properties. The chloro substituent at the 4-position also contributes to its distinct biological activities compared to other nicotinamide derivatives .
Eigenschaften
Molekularformel |
C13H18ClN3O2 |
|---|---|
Molekulargewicht |
283.75 g/mol |
IUPAC-Name |
4-chloro-N-(3-morpholin-4-ylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H18ClN3O2/c14-12-2-4-15-10-11(12)13(18)16-3-1-5-17-6-8-19-9-7-17/h2,4,10H,1,3,5-9H2,(H,16,18) |
InChI-Schlüssel |
XYKBQKHBJFXZSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCNC(=O)C2=C(C=CN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


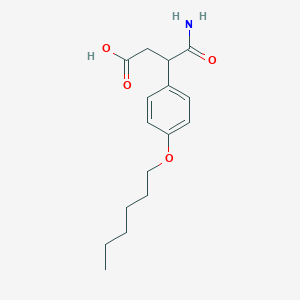
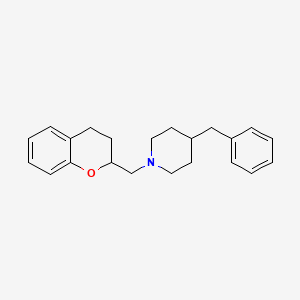
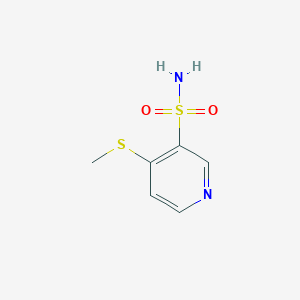
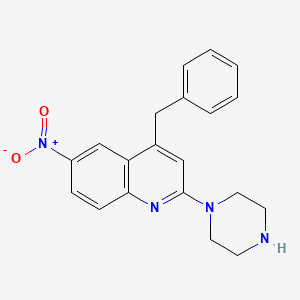
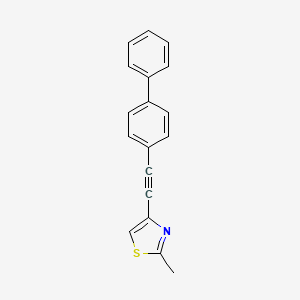
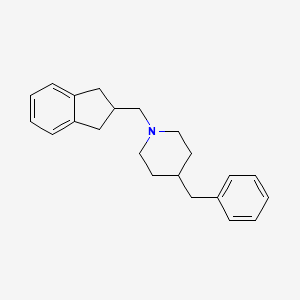

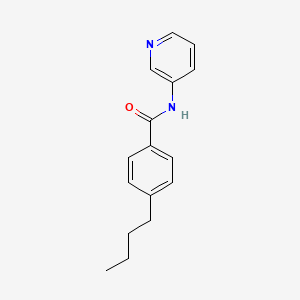
![4-Butyl-1-[3-(phenylpropoxy)propyl]piperidine](/img/structure/B10844117.png)
